molecular formula C33H36N2O7 B128781 Dbadptx CAS No. 152833-13-1

Dbadptx

Cat. No. B128781
M. Wt: 572.6 g/mol
InChI Key: GQMFUALQPLOONU-QIXIFPRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dbadptx is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the chemical compound, dibenzylideneacetone (DBA), which is widely known for its use in organic synthesis. The synthesis method of Dbadptx involves the reaction of DBA with diphenylamine in the presence of a catalyst, which results in the formation of a stable and highly fluorescent compound.

Mechanism Of Action

The exact mechanism of action of Dbadptx is not yet fully understood. However, it is believed that the compound interacts with DNA and other biomolecules, resulting in changes in their fluorescence properties. This makes Dbadptx an ideal candidate for use in bioimaging and other fluorescence-based techniques.

Biochemical And Physiological Effects

Dbadptx has been shown to have a range of biochemical and physiological effects. It has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be stable under a range of conditions, making it an ideal candidate for use in long-term experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dbadptx is its high fluorescence intensity, which makes it ideal for use in bioimaging and other fluorescence-based techniques. It is also stable under a range of conditions, making it ideal for use in long-term experiments. However, one of the main limitations of Dbadptx is its relatively high cost compared to other fluorescent dyes.

Future Directions

There are a number of potential future directions for research on Dbadptx. One area of research is in the development of new bioimaging techniques that utilize Dbadptx. Another area of research is in the study of the compound's interactions with DNA and other biomolecules. Additionally, there is potential for the development of new applications for Dbadptx in fields such as drug discovery and environmental monitoring.
Conclusion:
Dbadptx is a highly fluorescent compound that has a range of potential applications in scientific research. Its high fluorescence intensity makes it ideal for use in bioimaging and other fluorescence-based techniques, while its stability under a range of conditions makes it ideal for use in long-term experiments. While there are some limitations to its use, such as its relatively high cost, there is significant potential for further research on Dbadptx and its applications in various fields.

Synthesis Methods

The synthesis of Dbadptx is a relatively simple process that involves the reaction of Dbadptx with diphenylamine in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, and typically takes several hours to complete. The resulting product is a bright yellow powder that is highly fluorescent.

Scientific Research Applications

Dbadptx has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of bioimaging. Dbadptx is highly fluorescent, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. It has also been shown to have potential applications in the detection of DNA damage and the study of DNA repair mechanisms.

properties

CAS RN

152833-13-1

Product Name

Dbadptx

Molecular Formula

C33H36N2O7

Molecular Weight

572.6 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-[(1-benzylpiperidin-4-yl)amino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C33H36N2O7/c1-38-27-12-20(13-28(39-2)32(27)36)29-22-14-25-26(42-18-41-25)15-23(22)31(24-17-40-33(37)30(24)29)34-21-8-10-35(11-9-21)16-19-6-4-3-5-7-19/h3-7,12-15,21,24,29-31,34,36H,8-11,16-18H2,1-2H3/t24-,29+,30-,31+/m0/s1

InChI Key

GQMFUALQPLOONU-QIXIFPRPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7

SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7

synonyms

4'-O-demethyl-4-((4''-(1''-benzylpiperidinyl))amino)-4-desoxypodophyllotoxin

Origin of Product

United States

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